4-(4-Bromobenzoyl)quinoline; 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-bromo quinolines has been achieved directly from easily prepared ortho-propynol phenyl azides using TMSBr as an acid-promoter . The cascade transformation performs smoothly to generate desired products in moderate to excellent yields with good functional groups compatibility .

Molecular Structure Analysis

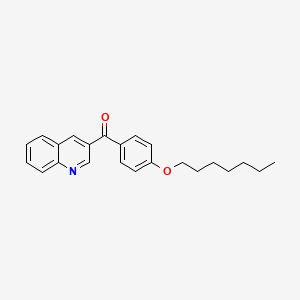

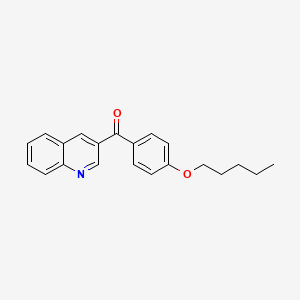

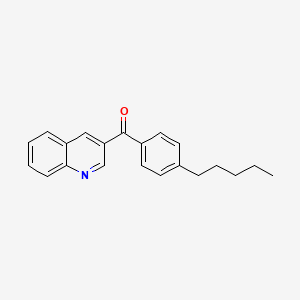

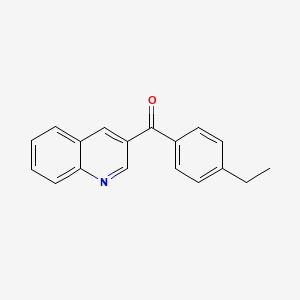

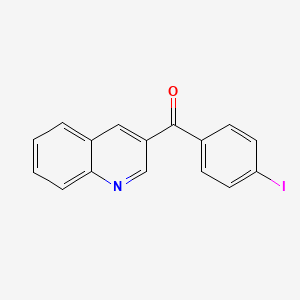

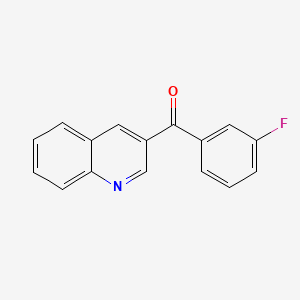

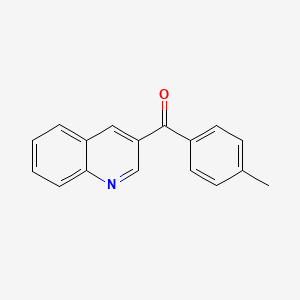

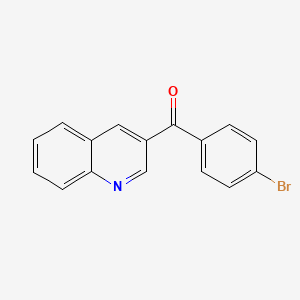

The molecular structure of 4-(4-Bromobenzoyl)quinoline has been confirmed by physicochemical and spectral characteristics . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Chemical Reactions Analysis

4-Bromoisoquinoline was synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN, and 4-bromoisoquinolone was selectively produced with PdBr2/CuBr2/HOAc in CH2ClCH2Cl . A bromine was introduced into the products which makes the methodology more attractive for organic synthesis .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Bromobenzoyl)quinoline include its bright fluorescence and ability to form complexes with metal ions. More detailed information like melting point, boiling point, density, molecular formula, and molecular weight can be found on chemical databases .

Aplicaciones Científicas De Investigación

Anticancer Activity

Quinoline derivatives, including 3-(4-Bromobenzoyl)quinoline, have been extensively studied for their anticancer properties. They are known to interfere with various cellular pathways that are crucial for cancer cell proliferation and survival. For instance, some quinoline compounds have been shown to inhibit tubulin polymerization, which is essential for cell division . Additionally, quinoline derivatives can act as kinase inhibitors, targeting specific enzymes involved in cancer cell signaling.

Antioxidant Properties

The quinoline nucleus is a common feature in many antioxidant compounds. These molecules can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells. By incorporating the 3-(4-Bromobenzoyl)quinoline structure, researchers can enhance the antioxidant capacity of new compounds, potentially leading to treatments for diseases caused by oxidative stress .

Anti-Inflammatory Applications

Inflammation is a biological response to harmful stimuli, but chronic inflammation can lead to various diseases. Quinoline derivatives have been found to possess anti-inflammatory activities, making them valuable in the development of new anti-inflammatory drugs. They can modulate the production of pro-inflammatory cytokines and inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory process .

Antimalarial Effects

Quinolines are historically significant in the treatment of malaria. Chloroquine, a well-known antimalarial drug, is a quinoline derivative. Researchers continue to explore quinoline structures, such as 3-(4-Bromobenzoyl)quinoline, to develop new antimalarial agents that can overcome resistance to existing drugs. These compounds often target the parasite’s ability to detoxify heme, which is crucial for its survival .

Anti-SARS-CoV-2 Potential

The recent pandemic has spurred interest in finding compounds effective against SARS-CoV-2, the virus responsible for COVID-19. Quinoline derivatives have been investigated for their potential to inhibit the virus’s main protease, which is necessary for viral replication. The 3-(4-Bromobenzoyl)quinoline structure could be a key scaffold in designing new antiviral drugs .

Antituberculosis Activity

Tuberculosis remains a major global health challenge, and the search for new therapeutic agents is ongoing. Quinoline compounds have shown promise in inhibiting mycobacterial growth. They can act on various targets within the Mycobacterium tuberculosis, such as the cell wall synthesis enzymes and the respiratory chain components .

Antimicrobial Properties

Beyond tuberculosis, quinoline derivatives exhibit a broad spectrum of antimicrobial activities. They can be effective against a range of bacteria and fungi, often by interfering with DNA synthesis or function. This makes them valuable leads in the development of new antibiotics, especially in an era of increasing antibiotic resistance .

Kinase Inhibition

Kinases are enzymes that play a pivotal role in cell signaling and regulation. Abnormal kinase activity is associated with several diseases, including cancer and inflammatory disorders. Quinoline derivatives, due to their structural versatility, can be designed to selectively inhibit specific kinases, offering a targeted approach to treatment.

Mecanismo De Acción

Target of Action

Quinolines and their derivatives, including 3-(4-Bromobenzoyl)quinoline, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The primary targets of quinolines are bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them attractive targets for antimicrobial agents .

Mode of Action

Quinolines generally exert their effects by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling . This inhibits DNA replication and ultimately leads to bacterial cell death .

Biochemical Pathways

The biochemical pathways affected by 3-(4-Bromobenzoyl)quinoline are likely related to DNA replication due to its interaction with gyrase and topoisomerase IV enzymes . By inhibiting these enzymes, the compound disrupts the normal process of DNA replication, leading to the cessation of bacterial growth .

Pharmacokinetics

The pharmacokinetics of 3-(4-Bromobenzoyl)quinoline are currently unknown. Quinolones, a class of compounds structurally similar to 3-(4-bromobenzoyl)quinoline, are known for their broad-spectrum activity and excellent tissue penetration . These properties suggest that 3-(4-Bromobenzoyl)quinoline may also exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of 3-(4-Bromobenzoyl)quinoline’s action is the inhibition of bacterial growth. By blocking DNA replication through its interaction with gyrase and topoisomerase IV enzymes, the compound prevents bacteria from multiplying, leading to a reduction in bacterial population .

Safety and Hazards

Direcciones Futuras

4-Bromo quinolines, as key intermediates, could further undergo coupling reactions or nucleophilic reactions to provide a variety of functionalized compounds with molecular diversity at the C4 position of quinolines . This opens up new possibilities for the design and development of new α-glucosidase inhibitors .

Propiedades

IUPAC Name |

(4-bromophenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYYBQVCFKLXII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromophenyl)(quinolin-3-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.